An In-depth Technical Guide to the Synthesis of 5-Tert-butylnonan-5-ol
An In-depth Technical Guide to the Synthesis of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butylnonan-5-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. Due to the absence of a specific, published experimental protocol for this exact molecule, this guide outlines the most chemically sound and widely applicable method for its synthesis: the Grignard reaction. Two plausible synthetic routes are presented, based on established principles of organic synthesis.
Introduction
5-Tert-butylnonan-5-ol is a sterically hindered tertiary alcohol. The bulky tert-butyl group attached to the carbinol carbon significantly influences its chemical reactivity and physical properties, making it a molecule of interest for applications where steric bulk is a key design element. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, represents the most direct and efficient method for the synthesis of such tertiary alcohols.
This guide details two primary retrosynthetic disconnections for 5-tert-butylnonan-5-ol, leading to two distinct Grignard synthesis pathways. Each pathway is accompanied by a detailed, practical experimental protocol, quantitative data tables, and a logical workflow diagram.
Synthetic Pathways
The synthesis of 5-tert-butylnonan-5-ol can be approached from two principal retrosynthetic disconnections, both employing a Grignard reagent and a suitable ketone.
Pathway A: Reaction of tert-butylmagnesium chloride with 5-nonanone. Pathway B: Reaction of butylmagnesium bromide with 2,2-dimethyl-3-heptanone (pinacolone analog).
The general reaction scheme is as follows:
Signaling Pathway of the Grignard Reaction
The following diagram illustrates the key steps involved in the Grignard synthesis of a tertiary alcohol.
Caption: General workflow for the synthesis of a tertiary alcohol via the Grignard reaction.
Experimental Protocols
The following sections provide detailed experimental procedures for the two proposed synthetic pathways. Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Pathway A: tert-Butylmagnesium Chloride and 5-Nonanone
This pathway involves the preparation of tert-butylmagnesium chloride followed by its reaction with 5-nonanone.
Caption: Experimental workflow for the synthesis of 5-tert-butylnonan-5-ol via Pathway A.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| tert-Butyl Chloride | 92.57 | 9.26 g (10.9 mL) | 0.10 | 1.0 |
| 5-Nonanone | 142.24 | 12.80 g (15.5 mL) | 0.09 | 0.9 |
| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |
| Saturated NH4Cl (aq) | - | ~100 mL | - | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - | - |
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Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
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Grignard Reagent Formation: The magnesium turnings are placed in the flask. A small crystal of iodine can be added to initiate the reaction. A solution of tert-butyl chloride in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 5-10 mL of the tert-butyl chloride solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether. The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
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Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 5-nonanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
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Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.
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Extraction and Washing: The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield pure 5-tert-butylnonan-5-ol.
Pathway B: Butylmagnesium Bromide and 2,2-Dimethyl-3-heptanone
This pathway involves the preparation of butylmagnesium bromide followed by its reaction with 2,2-dimethyl-3-heptanone.
Caption: Experimental workflow for the synthesis of 5-tert-butylnonan-5-ol via Pathway B.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| 1-Bromobutane | 137.02 | 13.70 g (10.8 mL) | 0.10 | 1.0 |
| 2,2-Dimethyl-3-heptanone | 142.24 | 12.80 g (15.5 mL) | 0.09 | 0.9 |
| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |
| Saturated NH4Cl (aq) | - | ~100 mL | - | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - | - |
The experimental procedure for Pathway B is analogous to that of Pathway A, with the substitution of 1-bromobutane for tert-butyl chloride and 2,2-dimethyl-3-heptanone for 5-nonanone. The quantities of reagents are detailed in the table above. The steps for apparatus setup, Grignard reagent formation, reaction with the ketone, work-up, extraction, drying, and purification are identical.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic pathways.
Table 1: Reactant Quantities and Stoichiometry for Pathway A
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Stoichiometric Ratio |
| Magnesium | 24.31 | 2.67 | - | 0.11 | 1.1 |
| tert-Butyl Chloride | 92.57 | 9.26 | 10.9 | 0.10 | 1.0 |
| 5-Nonanone | 142.24 | 12.80 | 15.5 | 0.09 | 0.9 |
Table 2: Reactant Quantities and Stoichiometry for Pathway B
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Stoichiometric Ratio |
| Magnesium | 24.31 | 2.67 | - | 0.11 | 1.1 |
| 1-Bromobutane | 137.02 | 13.70 | 10.8 | 0.10 | 1.0 |
| 2,2-Dimethyl-3-heptanone | 142.24 | 12.80 | 15.5 | 0.09 | 0.9 |
Table 3: Physical Properties of 5-Tert-butylnonan-5-ol
| Property | Value |
| Molecular Formula | C13H28O[1] |
| Molar Mass | 200.36 g/mol |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C (at atmospheric pressure) |
| Density | Estimated to be ~0.85 g/mL |
